molecular formula C19H14ClNO2S B12726514 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid CAS No. 116758-77-1

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid

Cat. No.: B12726514
CAS No.: 116758-77-1
M. Wt: 355.8 g/mol
InChI Key: GCDKBSYSOQNOLC-IZZDOVSWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals include:

  • Aromatic protons : A multiplet at δ 7.2–7.8 ppm for the chlorophenyl and styryl benzene rings.
  • Styryl vinyl protons : Two doublets at δ 6.5–7.0 ppm (J = 16 Hz) characteristic of trans-coupled alkenes.
  • Acetic acid methylene : A triplet at δ 3.6–3.8 ppm for the –CH₂– group adjacent to the carbonyl.
  • Carboxylic acid proton : A broad singlet at δ 12–13 ppm .

In ¹³C NMR , key resonances would include the thiazole carbons at δ 160–170 ppm , the styryl double bond at δ 120–130 ppm , and the carboxylic acid carbonyl at δ 170–175 ppm .

Infrared (IR) Spectroscopy

Critical IR absorptions include:

  • O–H stretch : A broad band at 2500–3300 cm⁻¹ from the carboxylic acid.
  • C=O stretch : A strong peak at 1680–1720 cm⁻¹ .
  • C=C stretches : Bands at 1600–1650 cm⁻¹ (styryl) and 1500–1550 cm⁻¹ (thiazole).
  • C–Cl stretch : A signal at 550–850 cm⁻¹ .

UV-Visible Spectroscopy

The conjugated π-system of the thiazole-styryl-chlorophenyl ensemble is expected to absorb in the 250–300 nm range, with molar absorptivity influenced by solvent polarity.

Computational Chemistry Approaches: DFT Optimization and Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide optimized geometries and electronic properties. The HOMO (Highest Occupied Molecular Orbital) is localized on the thiazole ring and styryl group, while the LUMO (Lowest Unoccupied Molecular Orbital) resides predominantly on the chlorophenyl moiety. This spatial separation suggests charge-transfer potential, with a calculated HOMO-LUMO gap of 4.2–4.5 eV , indicative of moderate reactivity.

Electrostatic potential maps highlight regions of high electron density at the thiazole’s sulfur and nitrogen atoms, as well as the carboxylic oxygen, which may govern intermolecular interactions. Natural bond orbital (NBO) analysis reveals hyperconjugative stabilization between the thiazole’s lone pairs and the σ* orbitals of adjacent C–Cl and C=C bonds.

Table 1: Comparative Molecular Data for Halogenated Thiazole Analogs

Property 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic Acid 4-(4-Bromophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic Acid
Molecular Formula C₁₉H₁₄ClNO₂S C₁₉H₁₄BrNO₂S
Molecular Weight (g/mol) 355.8 400.2
HOMO-LUMO Gap (eV) 4.3 4.1
Dihedral Angle (°) 59–83 58–81

Table 2: Predicted Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.2–7.8 (m, aromatic), δ 6.5–7.0 (d, vinyl)
IR 1680–1720 cm⁻¹ (C=O), 550–850 cm⁻¹ (C–Cl)
UV-Vis λ_max = 270 nm (ε = 12,000 L·mol⁻¹·cm⁻¹)

Properties

CAS No.

116758-77-1

Molecular Formula

C19H14ClNO2S

Molecular Weight

355.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-[(E)-2-phenylethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14ClNO2S/c20-15-9-7-14(8-10-15)19-16(12-18(22)23)24-17(21-19)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,23)/b11-6+

InChI Key

GCDKBSYSOQNOLC-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid typically involves:

  • Formation of the thiazole ring with appropriate substituents
  • Introduction of the 4-chlorophenyl group at position 4 of the thiazole
  • Installation of the 2-phenylethenyl (styryl) group at position 2
  • Attachment of the acetic acid moiety at position 5

The synthetic route is often based on condensation and cyclization reactions starting from substituted acetophenones and phenols, followed by ring closure with sulfur sources and further functional group transformations.

Detailed Preparation Procedure (Based on Patent CN102746142A)

A representative and detailed method for synthesizing a closely related compound, 2-(2-(4-chlorophenyl)phenyl)acetic acid, which is a key intermediate or analog in the synthesis of the target compound, is described as follows:

Step Reagents & Conditions Description Outcome
1 o-Chloroacetophenone (500 g), para-chlorophenol (1000 g), sodium hydroxide (250 g), copper powder (40 g), nitrogen atmosphere, heat and stir for 10 hours Coupling reaction to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone Crude ketone obtained without purification
2 Crude ketone, sublimed sulfur powder (250 g), morpholine quinoline (1000 g), reflux 5 hours Cyclization to form thiazole ring Reaction mixture cooled to room temperature
3 Concentrated hydrochloric acid (1800 mL), glacial acetic acid (1800 mL), reflux 18 hours, vacuum rotary evaporation to 60% volume Acidic treatment to promote further ring closure and functionalization Solid precipitated upon dilution with water
4 Filtration, dissolution in ethyl acetate and water, sodium bicarbonate treatment, separation, drying Purification steps to isolate intermediate Black solid obtained
5 Dissolution in 3N sodium hydroxide (5000 mL), extraction with ethyl acetate and sherwood oil, acidification to pH 3 with HCl, boiling with sherwood oil and toluene for 2 hours Final purification and crystallization Tawny solid (431 g) of pure 2-(2-(4-chlorophenyl)phenyl)acetic acid

This method highlights the use of:

  • Copper-catalyzed coupling under nitrogen protection
  • Sulfur-mediated cyclization to form the thiazole ring
  • Acidic reflux and controlled pH adjustments for purification
  • Organic solvent extractions and recrystallizations for product isolation

This procedure is scalable and yields a high-purity product suitable for further functionalization toward the target compound.

Additional Synthetic Considerations

  • The styryl (2-phenylethenyl) substituent is typically introduced via Wittig or Heck-type coupling reactions on the thiazole intermediate, allowing the formation of the (E)-alkene configuration.
  • The acetic acid side chain at position 5 of the thiazole can be installed by alkylation of the thiazole ring with haloacetic acid derivatives or by direct carboxylation methods.
  • Protection/deprotection strategies may be employed to avoid side reactions during multi-step synthesis.
  • Reaction conditions such as temperature, solvent choice (e.g., glacial acetic acid, toluene), and atmosphere (nitrogen) are critical for yield and purity.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents Conditions Product/Intermediate Notes
1 Coupling o-Chloroacetophenone, para-chlorophenol, NaOH, Cu powder 10 h, heat, N2 atmosphere 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone Copper-catalyzed coupling
2 Cyclization Ketone, sublimed sulfur, morpholine quinoline Reflux 5 h Thiazole ring intermediate Sulfur-mediated ring closure
3 Acidic treatment Concentrated HCl, glacial acetic acid Reflux 18 h, vacuum evaporation Functionalized thiazole derivative Promotes ring closure and functionalization
4 Purification Ethyl acetate, sodium bicarbonate, water Extraction, filtration Purified intermediate Removal of impurities
5 Final crystallization NaOH solution, acidification, boiling with solvents pH adjustment, 2 h boiling Pure 2-(2-(4-chlorophenyl)phenyl)acetic acid Ready for further modification

Research Findings and Analysis

  • The copper-catalyzed coupling under nitrogen atmosphere is essential to prevent oxidation and side reactions, ensuring high yield of the key ketone intermediate.
  • Sulfur powder and morpholine quinoline facilitate efficient thiazole ring formation via cyclization, a critical step for the heterocyclic core.
  • Acidic reflux conditions promote the conversion of intermediates to the desired thiazoleacetic acid framework.
  • Multiple extraction and purification steps are necessary to remove by-products and achieve high purity, which is crucial for pharmaceutical or research applications.
  • The described method is robust and scalable, suitable for gram to kilogram scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Addition: The phenylethenyl group can participate in addition reactions with electrophiles or nucleophiles to form various addition products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

    Addition: Electrophiles (e.g., halogens), nucleophiles (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thio derivatives

    Addition: Halogenated products, organometallic compounds

Scientific Research Applications

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic Acid

  • Molecular Formula : C₁₉H₂₀N₂S .
  • The methyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility in polar solvents.
  • Impact on Properties : Lower melting point compared to chlorinated analogs due to weaker intermolecular dipole interactions .

2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic Acid

  • Molecular Formula: C₂₀H₁₄ClNO₄S .
  • Increased polarity from oxygen atoms improves aqueous solubility but may reduce blood-brain barrier penetration.
  • Structural Insight : The benzodioxol moiety adopts a perpendicular orientation relative to the thiazole ring, reducing planarity compared to the fully conjugated phenylethenyl analog .

2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic Acid

  • Molecular Formula: C₁₂H₁₀ClNO₂S .
  • Key Differences: Absence of the phenylethenyl group reduces conjugation, leading to a less planar structure.
  • Physical Properties : Melting point = 155–156°C; pKa = 3.94, indicating moderate acidity due to the acetic acid group .

Data Tables

Table 1: Structural and Physical Properties of Selected Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (Da) Melting Point (°C) pKa Key Substituent Effects
Target Compound C₁₉H₁₄ClNO₂S 355.84 N/A ~3.5* Chlorophenyl (electron-withdrawing)
4-(4-Methylphenyl) Analog C₁₉H₂₀N₂S 308.13 N/A N/A Methyl (hydrophobic)
Benzodioxol Derivative C₂₀H₁₄ClNO₄S 423.85 N/A N/A Benzodioxol (polar, π-π enhancing)
2-(4-Chlorophenyl)-5-methylthiazoleacetic Acid C₁₂H₁₀ClNO₂S 267.73 155–156 3.94 Methyl (steric hindrance)

*Predicted based on analogous acetic acid derivatives .

Biological Activity

4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}ClN1_{1}O2_{2}S1_{1}. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .
  • Anticoagulant Properties : The compound has been noted for its anticoagulant effects, potentially useful in preventing thromboembolic events .
  • Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Type IC50 (µg/mL) Mechanism Notes
Study 1MCF-710.10ApoptosisInduced cell cycle arrest at S phase
Study 2HepG25.36ApoptosisIncreased caspase 9 levels
Study 3Vero>50SelectivityHigh selectivity towards cancer cells

Case Studies

  • Anticancer Activity : A study evaluated the effects of thiazole derivatives on MCF-7 and HepG2 cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting potential for development as an anticancer drug .
  • Cardiovascular Applications : In a patent study, it was reported that the compound could be effective in treating conditions such as myocardial infarction and deep venous thrombosis due to its anticoagulant properties .
  • Toxicological Assessment : Comparative Toxicogenomics Database (CTD) provides insights into the safety profile of related compounds, indicating low toxicity levels in non-cancerous cell lines, which supports further investigation into clinical applications .

Research Findings

Recent literature has highlighted the following findings regarding the biological activity of this compound:

  • The compound's ability to inhibit tumor growth has been linked to its structural properties that allow interaction with cellular pathways involved in apoptosis and cell cycle regulation.
  • Its anticoagulant effects are supported by evidence showing inhibition of factor Xa, which plays a crucial role in the coagulation cascade .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole ring formation can be achieved by reacting 4-(4'-chlorophenyl)-2-hydrazino-thiazole with chalcone derivatives under basic conditions. PEG-400 has been reported as a green solvent alternative for similar thiazole syntheses, improving reaction efficiency and reducing environmental impact . Key intermediates like 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide may also serve as precursors for functionalization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Combined spectral and chromatographic methods are essential:

  • NMR and FTIR for verifying functional groups (e.g., acetic acid moiety, vinyl linkage).
  • HPLC or UPLC with UV detection to assess purity (>95% is standard for pharmacological studies).
  • Mass spectrometry (HRMS) for molecular weight confirmation, particularly to distinguish regioisomers arising from thiazole substitution patterns .

Q. What solvents or conditions are optimal for solubilizing this compound in biological assays?

The compound’s solubility is influenced by its acetic acid group. Polar aprotic solvents like DMF or DMSO are effective for stock solutions. For aqueous buffers (e.g., PBS), adjust pH to 7–8 using sodium hydroxide to deprotonate the carboxylic acid, enhancing solubility. Pre-formulation studies using dynamic light scattering (DLS) can identify aggregation tendencies .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate byproduct formation during synthesis?

Byproduct analysis (e.g., via LC-MS) is critical. Common issues include:

  • Incomplete cyclization : Prolonged reflux times (8–12 hrs) or catalysts like p-toluenesulfonic acid may improve yields.
  • Oxidative degradation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during high-temperature steps.
  • Solvent selection : PEG-400 reduces side reactions compared to traditional solvents like ethanol .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2 or kinases). Evidence from similar thiazole derivatives shows strong binding to hydrophobic pockets via π-π stacking .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions often arise from assay conditions. Standardize protocols by:

  • Validating cell lines : Use authenticated lines (e.g., from ATCC) to avoid cross-contamination.
  • Controlling solvent concentrations : Ensure DMSO ≤0.1% to prevent cytotoxicity.
  • Replicating dose-response curves : Use at least three independent experiments with statistical validation (e.g., ANOVA) .

Methodological Considerations for Experimental Design

Q. What strategies enhance the stability of this compound in long-term storage?

  • Lyophilization : Freeze-dried formulations in amber vials under vacuum prevent hydrolysis.
  • Temperature control : Store at –20°C with desiccants (silica gel) to minimize thermal degradation.
  • Stability-indicating assays : Monitor degradation via HPLC at intervals (0, 3, 6 months) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Introduce substituents at the 4-chlorophenyl or phenylethenyl groups (e.g., electron-withdrawing groups for enhanced electrophilicity).
  • Bioisosteric replacement : Substitute the thiazole ring with triazole or oxadiazole to assess impact on target affinity .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding interactions .

Safety and Regulatory Compliance

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal.
  • Emergency measures : Follow GHS guidelines (e.g., P210 for flammability; P201 for pre-handling instructions) .

Q. How should researchers document synthetic procedures for regulatory submissions?

  • Batch records : Include detailed reaction parameters (time, temperature, solvent ratios).
  • Impurity profiling : Report all byproducts above 0.15% using ICH Q3A/B guidelines.
  • Certificates of Analysis (CoA) : Provide HRMS, HPLC, and NMR data aligned with ISO/IEC 17043 standards .

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